5-chloro-2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide
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Overview
Description
5-chloro-2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide is an organic compound with a complex structure that includes a benzene ring substituted with chlorine and methoxy groups, an adamantane derivative, and a sulfonamide group
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, a vital component for bacterial DNA synthesis and cell division .
Mode of Action
Based on the general mechanism of sulfonamides, it can be inferred that the compound might inhibit and replace paba (para-aminobenzoic acid) in the enzyme dihydropteroate synthetase . This inhibition eventually prevents the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division .
Biochemical Pathways
The compound likely affects the folate synthesis pathway in bacteria by inhibiting the enzyme dihydropteroate synthetase . This inhibition disrupts the production of dihydrofolate and tetrahydrofolate, essential components for bacterial DNA synthesis and cell division .
Result of Action
The result of the compound’s action would likely be the inhibition of bacterial growth and cell division due to the disruption of folate synthesis . This is a common result of the action of sulfonamides, which this compound is a part of.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. A common approach includes:
Nitration and Reduction: Nitration of 5-chloro-2-methoxybenzene followed by reduction to form the corresponding amine.
Sulfonation: Introduction of the sulfonamide group via sulfonation reactions.
Adamantane Derivative Introduction: Coupling the adamantane derivative with the benzene ring through a series of substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of the chlorine and methoxy groups on the benzene ring.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions under specific conditions.
Coupling Reactions: The adamantane derivative can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as halogens, nucleophiles, and bases.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction can modify the functional groups present.
Scientific Research Applications
5-chloro-2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Utilized in the development of advanced materials with specific properties.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Shares structural similarities but differs in the substituents on the benzene ring and the nature of the sulfonamide group.
5-chloro-2-methylaniline: Similar in having a chloro and methoxy group on the benzene ring but lacks the adamantane and sulfonamide groups.
Uniqueness
The uniqueness of 5-chloro-2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[(2-methoxy-2-adamantyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClNO4S/c1-24-17-4-3-16(20)10-18(17)26(22,23)21-11-19(25-2)14-6-12-5-13(8-14)9-15(19)7-12/h3-4,10,12-15,21H,5-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLANNXYUPIOPRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2(C3CC4CC(C3)CC2C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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